cis-3-Amino-N-(3,3-difluorocyclobutyl)cyclohexanecarboxamide
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Overview
Description
cis-3-Amino-N-(3,3-difluorocyclobutyl)cyclohexanecarboxamide: is a synthetic organic compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Amino-N-(3,3-difluorocyclobutyl)cyclohexanecarboxamide typically involves the following steps:
Preparation of 3,3-difluorocyclobutanamine: This intermediate can be synthesized by reacting dichloroketene with tert-butyl or benzyl vinyl ether.
Formation of β-enaminoketones: Condensation of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux conditions.
Reduction of β-enaminoketones: The β-enaminoketones are then reduced using sodium in tetrahydrofuran-isopropyl alcohol to yield cis- and trans-3-aminocyclohexanols.
Industrial Production Methods: Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. This often includes the use of large-scale reactors, continuous flow processes, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a biochemical probe.
- Used in the study of enzyme-substrate interactions.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Studied for its biological activity and potential therapeutic applications.
Industry:
- Utilized in the development of new materials and chemical processes.
- Investigated for its potential use in agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of cis-3-Amino-N-(3,3-difluorocyclobutyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
cis-3-Aminocyclohexanol: A structurally similar compound with a cyclohexane ring and an amino group.
3,3-Difluorocyclobutanol: A compound with a difluorocyclobutyl group and a hydroxyl group.
Uniqueness:
- The presence of both the difluorocyclobutyl group and the cyclohexanecarboxamide moiety in cis-3-Amino-N-(3,3-difluorocyclobutyl)cyclohexanecarboxamide makes it unique compared to other similar compounds.
- The combination of these functional groups imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
(1R,3S)-3-amino-N-(3,3-difluorocyclobutyl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O/c12-11(13)5-9(6-11)15-10(16)7-2-1-3-8(14)4-7/h7-9H,1-6,14H2,(H,15,16)/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBXEWRPPAUDAV-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)NC2CC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)N)C(=O)NC2CC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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